An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene (CAS: 2100-42-7)
An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene (CAS: 2100-42-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 2-Chloro-1,4-dimethoxybenzene, a valuable building block in organic synthesis.
Core Properties and Data
2-Chloro-1,4-dimethoxybenzene, also known as chlorohydroquinone dimethyl ether, is a halogenated aromatic compound. Its core physicochemical properties are summarized below for easy reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2100-42-7 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow or blue-green liquid | [2] |
| Melting Point | 8.1 °C | [2] |
| Boiling Point | 247 °C at 1013 mbar | [2] |
| Density | 1.21 g/cm³ | [2] |
| Refractive Index | 1.5455 - 1.5485 at 20 °C | [2] |
| Solubility | Practically insoluble in water | [2] |
| logP | 2.7 | [2] |
| Flash Point | 117 °C | [2] |
| Autoignition Temperature | 430 °C | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of 2-Chloro-1,4-dimethoxybenzene.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.9 | m | Aromatic Protons |
| ~3.8 | s | Methoxy Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~150 | C-O |
| ~115-120 | Aromatic C-H |
| ~115 | C-Cl |
| ~56 | Methoxy C |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (Methoxy) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Aryl Ether |
| ~850-750 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 172/174 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | [M - CH₃]⁺ |
| 129/131 | [M - CH₃ - CO]⁺ |
Synthesis Protocol: Chlorination of 1,4-Dimethoxybenzene
A common method for the preparation of 2-Chloro-1,4-dimethoxybenzene is the direct chlorination of 1,4-dimethoxybenzene. The following protocol is based on established procedures.
Materials and Equipment
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1,4-Dimethoxybenzene
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Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
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A Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
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An inert solvent (e.g., dichloromethane or carbon tetrachloride)
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Reaction flask equipped with a stirrer, gas inlet, and reflux condenser
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Apparatus for quenching and work-up (separatory funnel, etc.)
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Purification apparatus (distillation or chromatography)
Experimental Procedure
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Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in an appropriate volume of the inert solvent in the reaction flask.
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Catalyst Addition: Add a catalytic amount of the Lewis acid to the solution.
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Chlorination: Slowly bubble chlorine gas through the stirred solution at room temperature. Alternatively, add the chlorinating agent dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Quenching: Upon completion, carefully quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.
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Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Chloro-1,4-dimethoxybenzene.
Caption: Synthesis and Purification Workflow for 2-Chloro-1,4-dimethoxybenzene.
Reactivity and Applications in Drug Development
2-Chloro-1,4-dimethoxybenzene is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as an electrophilic partner to couple with various boronic acids or esters. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.
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Reaction Setup: To an oven-dried reaction vessel, add 2-Chloro-1,4-dimethoxybenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.
